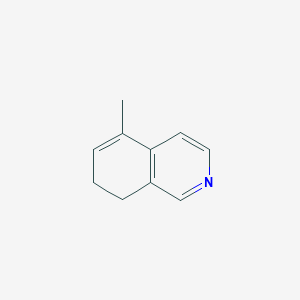

5-Methyl-7,8-dihydroisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

60499-06-1 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

5-methyl-7,8-dihydroisoquinoline |

InChI |

InChI=1S/C10H11N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h3,5-7H,2,4H2,1H3 |

InChI Key |

LRINYUNNDUJNBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC2=C1C=CN=C2 |

Origin of Product |

United States |

Mechanistic Investigations of 5 Methyl 7,8 Dihydroisoquinoline Formation Reactions

Detailed Elucidation of Electrocyclic Reaction Pathways

Electrocyclic reactions represent a powerful class of pericyclic reactions for the construction of cyclic systems. In the context of 5-Methyl-7,8-dihydroisoquinoline synthesis, these reactions could potentially offer a direct route to the dihydroisoquinoline core. The mechanism of such transformations is governed by the principles of orbital symmetry, which dictate the stereochemical outcome of the reaction.

The formation of a dihydroisoquinoline ring system via an electrocyclic reaction would involve the cyclization of a conjugated polyene precursor. A key mechanistic question is whether this cyclization proceeds through a concerted pathway, where bond formation occurs in a single, synchronous step, or a stepwise pathway involving the formation of a discrete intermediate.

In a concerted mechanism for the formation of a dihydroisoquinoline system, the transition state would involve the simultaneous reorganization of π-electrons to form the new σ-bond, leading directly to the cyclic product. The stereochemistry of this process is highly controlled and predictable based on the Woodward-Hoffmann rules.

| Mechanistic Pathway | Key Characteristics | Stereochemical Outcome |

| Concerted | Single transition state, synchronous bond formation. | Highly specific, governed by orbital symmetry. |

| Stepwise | Involves one or more reaction intermediates (e.g., diradical, zwitterion). | Potentially less specific, may lead to a mixture of stereoisomers. |

The stereochemical course of a concerted electrocyclic reaction is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the acyclic precursor. According to the Woodward-Hoffmann rules, the cyclization can proceed in either a conrotatory or disrotatory fashion, depending on the number of π-electrons and the reaction conditions (thermal or photochemical).

For a hypothetical 6π-electron system that could lead to a dihydroisoquinoline, thermal cyclization would be predicted to proceed in a disrotatory manner, where the termini of the conjugated system rotate in opposite directions as the new σ-bond is formed. Photochemical activation, on the other hand, would favor a conrotatory cyclization, with the termini rotating in the same direction. These orbital symmetry rules are fundamental to predicting and controlling the stereochemistry of the newly formed chiral centers in the product.

Sigmatropic Rearrangements in Dihydroisoquinoline Synthesis

Sigmatropic rearrangements, another class of pericyclic reactions, involve the migration of a σ-bond across a π-system. These rearrangements are characterized by the notation [i,j], where i and j denote the number of atoms over which the σ-bond migrates on each fragment.

A-sigmatropic hydrogen shift is a thermally allowed process that could be relevant in the synthesis or isomerization of dihydroisoquinolines. In this rearrangement, a hydrogen atom migrates across a five-atom π-system. For the migration to be suprafacial, meaning the hydrogen atom remains on the same face of the π-system, the geometry of the transition state must allow for the continuous overlap of the relevant orbitals.

In the context of a substituted diene system that could be a precursor to or an isomer of this compound, a-hydrogen shift could lead to the formation of a more stable isomer. The feasibility of such a shift is dependent on the molecule's ability to adopt the necessary cyclic coplanar transition state geometry.

The outcome of reactions involving sigmatropic rearrangements can often be dictated by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest (i.e., via the lowest energy transition state). This is known as the kinetically controlled product.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the starting material, intermediates, and products. The major product in this case is the most stable one, regardless of the rate at which it is formed. This is the thermodynamically controlled product.

In the synthesis of this compound, understanding whether a potential sigmatropic rearrangement is under kinetic or thermodynamic control is crucial for optimizing reaction conditions to favor the desired product.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states provide invaluable insight into a reaction mechanism. While transition states are, by definition, transient and not directly observable, their structures and energies can be calculated using computational chemistry methods.

Reaction intermediates, on the other hand, are discrete, albeit often short-lived, species that can sometimes be detected and characterized using spectroscopic techniques under specific conditions (e.g., low-temperature NMR, matrix isolation). In the context of this compound synthesis, the identification of an intermediate could definitively distinguish between a concerted and a stepwise pathway. For instance, the trapping of a zwitterionic intermediate would provide strong evidence against a concerted electrocyclic mechanism.

Computational Chemistry Approaches to Reaction Mechanism Validation

Modern computational chemistry serves as a powerful "in silico" microscope, allowing researchers to investigate the intricate details of chemical transformations that are often difficult or impossible to observe through experimental means alone. For complex organic syntheses, such as the formation of heterocyclic scaffolds like this compound, computational approaches are invaluable for validating proposed reaction mechanisms, predicting reactivity, and understanding the energetic landscape of a reaction. By modeling the behavior of molecules and their interactions at an electronic level, these methods provide deep insights into transition states, reaction intermediates, and the thermodynamic and kinetic factors that govern a chemical process. Two of the most prominent techniques employed for this purpose are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) Calculations of Reaction Profiles

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of reaction mechanisms, DFT is extensively used to calculate the potential energy surface of a reaction, mapping out the energy changes as reactants transform into products. This allows for the precise location of stationary points, including local minima corresponding to reactants, intermediates, and products, as well as saddle points corresponding to transition states.

While specific DFT studies focusing exclusively on the formation of this compound are not prevalent in publicly accessible literature, the principles are well-demonstrated by computational investigations into core synthesis routes for 3,4-dihydroisoquinolines, such as the Bischler-Napieralski reaction. organic-chemistry.orgwikipedia.org This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form the characteristic dihydroisoquinoline ring system. wikipedia.orgjk-sci.com

A computational study on the T3P-mediated Bischler-Napieralski reaction provides a clear example of how DFT is applied to validate a mechanism. researchgate.net Researchers used DFT calculations at the M062X/6–31+G(d,p) level of theory to model the reaction pathway, calculating the Gibbs free energies of activation for each proposed step. researchgate.net Such calculations can elucidate the most energetically favorable pathway and identify the rate-determining step.

For a typical Bischler-Napieralski reaction, the mechanism involves the activation of the amide carbonyl group by a dehydrating agent (e.g., POCl₃ or T3P), followed by an intramolecular electrophilic aromatic substitution to form the new ring, and finally, deprotonation. organic-chemistry.orgwikipedia.org DFT calculations can model each of these stages. For instance, a comparative DFT investigation of a T3P-promoted reaction of an N-acetyl-β-oxotryptamine derivative detailed the Gibbs free energy profile for a Bischler-Napieralski-type cyclization. researchgate.net The calculations revealed a high activation energy for this pathway, explaining why the reaction did not proceed under the experimental conditions in that specific case, favoring an alternative Robinson-Gabriel cyclization instead. researchgate.net

The data generated from such a study can be presented to visualize the reaction profile. The table below shows representative data points from the calculated Gibbs free energy profile for the Bischler-Napieralski pathway of a model tryptamide, illustrating the energetic landscape that the reaction must traverse. researchgate.net

| Species | Description | Relative Gibbs Free Energy (ΔG in kJ/mol) |

| INT2b | Key reaction intermediate after T3P activation | 100.8 |

| TS4b | Transition state for the cyclization step | 269.4 |

| INT5b | Intermediate following C-C bond formation | 239.3 |

| TS5b | Transition state for proton transfer | 244.7 |

| INT6b | Protonated product intermediate | 148.9 |

| B6 + T3P_rem | Final Dihydro-β-carboline Product + Reagent Remainder | 114.6 |

This interactive table presents calculated Gibbs free energy values from a DFT study on a T3P-mediated Bischler-Napieralski-type reaction, demonstrating the methodology used to validate reaction mechanisms. Data sourced from a study by Arany et al. researchgate.net

These calculations demonstrate that the cyclization step (via TS4b ) represents the highest energy barrier, making it the rate-determining step of the reaction with a Gibbs free energy of activation of 269.4 kJ/mol for that particular substrate. researchgate.net By providing a quantitative energetic picture, DFT calculations offer a rigorous validation of a proposed mechanism and explain the experimental outcomes, such as the need for high temperatures to overcome significant energy barriers. researchgate.net

Molecular Dynamics Simulations of Mechanistic Steps

While DFT calculations are excellent for mapping static points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the atomic motions of a system by solving Newton's equations of motion, offering a view of molecular vibrations, rotations, and conformational changes, as well as the explicit role of solvent molecules.

In the context of the this compound formation, specific MD simulation studies are not widely documented. However, the technique offers significant potential for understanding key mechanistic steps that are dynamic in nature. For instance, in a Bischler-Napieralski reaction, MD simulations could be employed to study:

Substrate Conformation: The β-arylethylamide precursor must adopt a specific conformation to allow the ethylamine (B1201723) sidechain to approach the aromatic ring for cyclization. MD simulations can explore the conformational landscape of the reactant in solution, determining the probability and lifetime of the required reactive conformation.

Solvent Effects: The explicit inclusion of solvent molecules in an MD simulation allows for a detailed investigation of their role. Solvent molecules can stabilize or destabilize intermediates and transition states through hydrogen bonding or dielectric effects. MD simulations can reveal the specific arrangement of the solvent shell around the reacting species and its influence on the reaction pathway.

Ion Pairing and Transport: In reactions involving ionic intermediates, such as the nitrilium ion proposed in some Bischler-Napieralski mechanisms, MD can model the behavior and transport of these ions and their counter-ions within the solvent, which can be critical to the reaction kinetics. wikipedia.org

Structural Diversification and Derivatization of the 5 Methyl 7,8 Dihydroisoquinoline Core

Strategic Functionalization of the Dihydroisoquinoline Ring System

The dihydroisoquinoline ring system of 5-methyl-7,8-dihydroisoquinoline presents multiple sites for functionalization, allowing for the introduction of various substituents to modulate its biological activity. Both the aromatic pyridine (B92270) moiety and the partially saturated dihydro ring can be targeted through a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental process for modifying the aromatic portion of the this compound core. The position of electrophilic attack is directed by the combined electronic effects of the nitrogen atom in the pyridine ring and the existing substituents.

In the case of the parent isoquinoline molecule, electrophilic substitution, such as nitration or halogenation, predominantly occurs at the C5 and C8 positions. reddit.com This is because the pyridine ring is electron-deficient, deactivating the ring towards electrophilic attack, particularly at the positions closest to the nitrogen (C1 and C3). The benzenoid ring is therefore more susceptible to substitution.

For this compound, the presence of the activating methyl group at C5 and the electron-donating effect of the partially saturated ring influence the regioselectivity of EAS reactions. The methyl group, being an ortho-, para-director, would further activate the C6 and C8 positions. However, steric hindrance from the adjacent dihydro ring can influence the accessibility of these positions to incoming electrophiles.

Common electrophilic substitution reactions that can be applied to this system include:

Nitration: Introduction of a nitro group (-NO2), which can subsequently be reduced to an amino group, providing a handle for further derivatization. mnstate.edu

Halogenation: Incorporation of halogen atoms (e.g., Cl, Br), which can serve as synthetic handles for cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, to further functionalize the aromatic ring. youtube.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Additions and Substitutions on the Dihydro Ring

The partially saturated dihydro ring of this compound is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen or those bearing suitable leaving groups.

Nucleophilic addition reactions can occur at the C=N imine bond if the dihydroisoquinoline is in an oxidized state or at a carbonyl group if one is introduced into the dihydro ring. For instance, the reduction of a carbonyl group at C8 would introduce a hydroxyl group, which can be further functionalized.

Furthermore, if a leaving group is present on the dihydro ring, nucleophilic substitution can occur. These reactions provide a pathway to introduce a wide range of functional groups, including amines, thiols, and alkoxides.

Synthesis and Stereochemical Aspects of Isomeric Dihydroisoquinolines

The biological activity of dihydroisoquinoline derivatives can be highly dependent on the substitution pattern and stereochemistry. Therefore, the synthesis of various isomers is crucial for structure-activity relationship (SAR) studies.

Exploration of 5,6-Dihydroisoquinoline (B3354634) Analogues

The synthesis of 5,6-dihydroisoquinoline analogues provides a means to explore the impact of the position of the double bond within the heterocyclic ring on the molecule's properties. Various synthetic strategies have been developed to access this isomeric scaffold. For example, tandem reactions involving C,N-cyclic azomethine imines and α,β-unsaturated ketones have been utilized to construct 5,6-dihydropyrazolo[5,1-a]isoquinolines. mdpi.com Another approach involves the rhodium-catalyzed C-H annulation to synthesize 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-ones. researchgate.net The synthesis of 5,6-dihydroindolo[2,1-a]isoquinolines has also been reported, demonstrating immunosuppressive activity. nih.gov

| Isomeric Dihydroisoquinoline Analogue | Synthetic Method |

| 5,6-Dihydropyrazolo[5,1-a]isoquinolines | Tandem reaction of C,N-cyclic azomethine imines and α,β-unsaturated ketones |

| 5,6-Dihydro-8H-isoquinolino[1,2-b]quinazolin-8-ones | Rhodium-catalyzed C-H annulation |

| 5,6-Dihydroindolo[2,1-a]isoquinolines | Two-step procedure from tetrahydroisoquinolines and α-fluoroaldehydes |

| 5,6-Dihydro-8(7H)-quinolinone thiosemicarbazones | Synthesis from 5,6-dihydro-8(7H)-quinolinone |

These synthetic routes often allow for the introduction of various substituents, enabling the exploration of a diverse chemical space. mdpi.comresearchgate.netnih.govnih.gov

Synthesis of Methyl Group Positional Isomers

The position of the methyl group on the dihydroisoquinoline core can significantly influence the molecule's interaction with biological targets. Therefore, the synthesis of positional isomers is a key aspect of lead optimization. For example, the synthesis of 5-methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione (B12674314) has been described, highlighting the potential for substitution at various positions. ontosight.ai

Elaboration of the 5-Methyl Group and its Influence on Reactivity

The 5-methyl group is not merely a passive substituent; it can be chemically modified to introduce new functionalities and can influence the reactivity of the entire molecule.

The methyl group can be a site for functionalization through free-radical reactions, such as benzylic bromination, which would introduce a reactive handle for further derivatization. Oxidation of the methyl group to a carboxylic acid is another potential transformation, which would dramatically alter the electronic properties and solubility of the molecule.

The presence of the 5-methyl group also exerts an electronic effect on the aromatic ring, being an electron-donating group that activates the ring towards electrophilic substitution. mnstate.edu This activating effect, combined with its directing influence, plays a crucial role in the functionalization of the aromatic part of the molecule. Furthermore, the steric bulk of the methyl group can influence the approach of reagents and the conformation of the molecule, thereby affecting its reactivity and biological activity.

Construction of Dihydroisoquinoline-Fused Polycyclic Architectures

The development of novel synthetic routes to polycyclic systems fused to the dihydroisoquinoline nucleus is driven by the quest for new therapeutic agents and functional materials. These strategies often leverage the inherent reactivity of the dihydroisoquinoline core to construct intricate molecular designs.

One prominent approach involves the [3+2] cycloaddition of C,N-cyclic azomethine imines with suitable dipolarophiles. For instance, the reaction of a 1-methyl-3,4-dihydroisoquinoline, a related structural isomer of this compound, with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of a tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) system. mdpi.com This type of reaction highlights the potential for similar transformations on the this compound core to generate novel fused heterocyclic systems. A proposed reaction scheme could involve the in situ generation of an azomethine ylide from this compound, which would then undergo a cycloaddition with an activated alkyne or alkene.

Tandem reactions offer another efficient pathway to complex fused structures. A notable example is the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines through a one-pot tandem reaction. This process involves the [3+2]-cycloaddition of a C,N-cyclic azomethine imine with an α,β-unsaturated ketone, followed by detosylation and oxidative aromatization. nih.gov Adapting this methodology to this compound could provide access to a variety of pyrazole-fused derivatives.

Furthermore, the construction of fused pyrimidine (B1678525) rings onto a quinoline (B57606) framework has been demonstrated through the reaction of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) with various reagents such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA), carbon disulfide, urea, and thiourea. researchgate.netmdpi.com These methods provide a blueprint for the potential annulation of a pyrimidine ring onto the this compound core, likely proceeding through the formation of an initial adduct followed by intramolecular cyclization and aromatization.

Electrocyclic reactions also present a viable strategy. The pyrolysis of 1-methyl-(β-pyridinyl)-1,3-butadiene has been shown to yield a mixture of 5-methyl-7,8-dihydroquinoline (B14602095) and 8-methyl-5,6-dihydroisoquinoline. lookchem.com This suggests that a suitably functionalized derivative of this compound could undergo a thermally or photochemically induced electrocyclization to form a new fused ring.

The following table summarizes potential synthetic strategies for the construction of dihydroisoquinoline-fused polycyclic architectures based on analogous reactions reported in the literature.

| Starting Material Analogue | Reagent(s) | Reaction Type | Resulting Fused System |

| 1-Methyl-3,4-dihydroisoquinoline | Dimethyl acetylenedicarboxylate (DMAD) | [3+2] Cycloaddition | Pyrrolo[2,1-a]isoquinoline |

| C,N-Cyclic azomethine imine (from a dihydroisoquinoline) | α,β-Unsaturated ketone, K₂CO₃, DDQ | Tandem [3+2] cycloaddition/detosylation/oxidative aromatization | 5,6-Dihydropyrazolo[5,1-a]isoquinoline |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Dimethylformamide dimethyl acetal (DMF-DMA) | Annulation | Pyrimido[4,5-b]quinoline |

| 1-Methyl-(β-pyridinyl)-1,3-butadiene | Heat (Pyrolysis) | Electrocyclic Reaction | 5-Methyl-7,8-dihydroquinoline and 8-Methyl-5,6-dihydroisoquinoline |

These examples from related systems underscore the synthetic versatility of the dihydroisoquinoline scaffold and provide a solid foundation for the future development of novel polycyclic architectures derived from this compound.

Advanced Spectroscopic and Structural Characterization for Mechanistic and Stereochemical Insights

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

For 5-Methyl-7,8-dihydroisoquinoline, an X-ray crystal structure would provide definitive information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact puckering of the dihydropyridine (B1217469) ring.

Intermolecular interactions: How the molecules pack in the crystal lattice, including any hydrogen bonding or π-π stacking interactions.

High-Resolution Mass Spectrometry for Reaction Monitoring and Intermediate Detection

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.govresearchgate.net This precision allows for the determination of the elemental composition of a molecule from its exact mass. nih.gov

For this compound (C₁₀H₁₁N), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its identity.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 146.0964 | (Example) 146.0961 |

Note: The observed m/z is an example and would be determined experimentally.

Beyond simple identification, HRMS is invaluable for:

Reaction Monitoring: The synthesis of this compound can be tracked in real-time by analyzing small aliquots of the reaction mixture. This allows for the detection of starting materials, intermediates, products, and byproducts, helping to optimize reaction conditions.

Intermediate Detection: In mechanistic studies, HRMS can be used to identify and characterize transient intermediates that may not be isolable. This provides direct evidence for proposed reaction pathways. For example, in the study of ipriflavone (B1672107) and 5-methyl-7-hydroxy-isoflavone, HPLC-MS was used to identify various hydroxylated metabolites. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups. researchgate.netmdpi.comresearchgate.net

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic ring, and C-N stretching. The presence and position of these bands can confirm the presence of the key functional groups. For instance, C-H stretching vibrations for aromatic compounds are typically observed in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches appear in the 3000-2850 cm⁻¹ range. mdpi.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds of the aromatic ring would likely give rise to strong Raman signals.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=C/C=N Ring Stretch | 1600 - 1450 |

| CH₂ Bending | ~1465 |

| CH₃ Bending | ~1375 |

Note: These are general ranges and specific values can vary.

Both IR and Raman can be used to track the progress of the synthesis of this compound by monitoring the disappearance of reactant peaks and the appearance of product peaks.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination

When this compound is part of a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become essential for its stereochemical characterization. libretexts.orglibretexts.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.org

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org A CD spectrum provides information about the stereochemistry of the molecule, particularly the absolute configuration of stereogenic centers. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a particular enantiomer. libretexts.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. libretexts.org An ORD curve can also be used to determine the absolute configuration of a chiral molecule by comparing it to the curves of compounds with known configurations. libretexts.org

For a chiral derivative of this compound, the chiroptical properties would be crucial for:

Determining Enantiomeric Excess (ee): The magnitude of the CD or ORD signal is proportional to the concentration of the chiral substance and its enantiomeric purity.

Assigning Absolute Configuration: By comparing experimental CD/ORD spectra with those predicted by quantum chemical calculations or with spectra of structurally related compounds of known absolute configuration, the absolute stereochemistry can be determined. vt.edursc.org For example, the chiroptical properties of chiral Ir(III) complexes containing 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) have been characterized by vibrational circular dichroism (VCD). rsc.org

Utility of 5 Methyl 7,8 Dihydroisoquinoline As a Synthetic Building Block

Role as a Precursor in the Total Synthesis of Natural Products

The 1,2,3,4-tetrahydroisoquinoline (B50084) core is a common structural motif in a vast array of alkaloids, many of which exhibit significant biological activity. thieme-connect.dersc.org Consequently, dihydroisoquinolines are crucial intermediates in the total synthesis of these natural products. nih.gov Typically, the synthesis of such alkaloids involves the construction of the isoquinoline (B145761) skeleton followed by various functionalization and stereochemical control steps.

While there are no specific examples in the surveyed literature of the total synthesis of a natural product starting from 5-Methyl-7,8-dihydroisoquinoline, its structure is analogous to intermediates used in the synthesis of complex alkaloids. For instance, derivatives of dihydroisoquinoline are key precursors for compounds like morphine and papaverine. thieme-connect.de The synthesis of these molecules often involves Bischler-Napieralski or Pictet-Spengler reactions to form the core structure, which is then further elaborated.

The reactivity of the imine-like double bond in this compound would likely allow for its reduction to the corresponding tetrahydroisoquinoline, a common step in alkaloid synthesis. The methyl group at the 5-position could influence the electronic properties and reactivity of the aromatic ring, potentially directing further substitutions or participating in cyclization reactions.

Application in the Construction of Novel Heterocyclic Scaffolds

Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.govsigmaaldrich.com Dihydroisoquinolines serve as valuable scaffolds for the construction of more complex, fused heterocyclic systems. nih.gov

Although direct applications of this compound in this context are not documented, its inherent functionalities suggest several possibilities. The enamine-like character of the dihydroisoquinoline ring system allows for reactions with electrophiles, potentially leading to the formation of new rings. For example, reaction with diketones or other bifunctional electrophiles could lead to the construction of fused polycyclic systems.

Recent research on related dihydroisoquinoline derivatives has shown their utility in synthesizing diverse heterocyclic frameworks, including isoquinolinones and indolo[2,1-a]isoquinolines. nih.gov These transformations often involve transition metal-catalyzed reactions or radical cyclizations. It is conceivable that this compound could undergo similar transformations, providing access to novel chemical entities for drug discovery programs.

Utilization in the Synthesis of Advanced Organic Materials and Functional Molecules

The isoquinoline moiety has been incorporated into various functional organic materials. Derivatives of isoquinoline have been explored for their potential in creating conductive polymers and nanocomposites. The incorporation of such nitrogen-containing heterocycles can enhance the electrical and optical properties of materials, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs).

There is no specific literature detailing the use of this compound in materials science. However, based on the properties of related compounds, one could hypothesize its potential utility. The aromatic system of the molecule could be functionalized to tune its electronic properties, and the nitrogen atom could serve as a coordination site for metal ions, leading to the formation of metallo-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Reactivity Profile as a Key Intermediate in Complex Chemical Transformations

The reactivity of this compound is expected to be dictated by the enamine-like C=N double bond within the partially saturated ring and the nucleophilicity of the aromatic ring. Based on general chemical principles and the reactivity of analogous compounds, several key transformations can be predicted.

Table 1: Predicted Reactivity of this compound

| Reaction Type | Reagent/Conditions | Expected Product | Reference (Analogous Reactions) |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), H₂/Pd/C | 5-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chloranil | 5-Methylisoquinoline | thieme-connect.de |

| Nucleophilic Addition | Organometallic reagents (e.g., Grignard, organolithium) | 1-Substituted-5-methyl-1,2,3,4-tetrahydroisoquinolines | acs.org |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Substituted 5-Methyl-7,8-dihydroisoquinolines |

The reduction to the corresponding tetrahydroisoquinoline is a fundamental transformation that opens up a wide range of further synthetic manipulations. Oxidation would lead to the fully aromatic 5-methylisoquinoline, a different but equally important building block. Nucleophilic addition to the C=N bond is a powerful method for introducing substituents at the C1 position, a key step in the synthesis of many isoquinoline alkaloids. The methyl-substituted benzene (B151609) ring can undergo electrophilic aromatic substitution, although the regioselectivity would be influenced by the existing substituents.

Future Directions and Emerging Research Avenues in Dihydroisoquinoline Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

The future of organic synthesis lies in the development of environmentally benign and efficient methods. For the synthesis of 5-Methyl-7,8-dihydroisoquinoline and its analogs, several innovative strategies are being explored.

Photocatalysis and Light-Mediated Reactions: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity. mdpi.comresearchgate.net Recent studies have demonstrated the synthesis of dihydroisoquinolones through visible-light-induced α-oxidation of N-substituted tetrahydroisoquinolines using organic dyes like eosin (B541160) Y as a photocatalyst and oxygen as a green oxidant. researchgate.net Furthermore, photocatalytic [4+2] skeleton-editing strategies are being developed for the direct synthesis of dihydroisoquinoline-1,4-diones from simple precursors. rsc.orgrsc.org These methods, which often proceed at room temperature and utilize readily available light sources, represent a significant step towards the sustainable synthesis of complex heterocyclic systems. The application of such photocatalytic methods to precursors of this compound could provide more sustainable and efficient synthetic routes.

Advanced Catalytic Systems: The development of novel catalysts is paramount for improving the efficiency and selectivity of chemical transformations. For instance, silver-catalyzed intramolecular cyclization and oxazole (B20620) ring-opening reactions have been employed for the synthesis of isoquinolones under mild conditions. acs.org Additionally, the use of microwave assistance in classic reactions like the Bischler-Napieralski or Pictet-Spengler reactions has been shown to facilitate the rapid production of dihydroisoquinoline libraries. organic-chemistry.org A notable example of a modern synthetic approach is the lithiation-based synthesis of 8-fluoro-3,4-dihydroisoquinoline, a versatile intermediate that can undergo further transformations. mdpi.com This strategy could potentially be adapted for the synthesis of this compound by starting with a correspondingly substituted precursor.

The following table summarizes some emerging sustainable synthetic methods applicable to the dihydroisoquinoline core.

| Synthetic Method | Key Features | Potential Application to this compound |

| Visible-Light Photocatalysis | Uses light as an energy source, often with organic dyes as catalysts and oxygen as a green oxidant. mdpi.comresearchgate.net | Synthesis from appropriate precursors under mild and environmentally friendly conditions. |

| Photocatalytic [4+2] Cycloaddition | Enables the construction of the dihydroisoquinoline core from simple, readily available starting materials. rsc.orgrsc.org | A convergent approach to building the core structure with the desired substitution pattern. |

| Microwave-Assisted Synthesis | Accelerates reaction times and improves yields in classical cyclization reactions. organic-chemistry.org | Rapid generation of a library of derivatives for further studies. |

| Lithiation-Based Synthesis | Allows for regioselective functionalization of the isoquinoline (B145761) ring system. mdpi.com | A potential route for introducing the methyl group at the 5-position. |

Integration of Automated and High-Throughput Synthesis Technologies

The demand for large and diverse compound libraries for screening and optimization has driven the integration of automated and high-throughput synthesis technologies. These technologies offer the potential to rapidly explore the chemical space around the this compound scaffold.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including enhanced safety, better reaction control, and the ability to perform reactions that are difficult to scale up in batch. rsc.org The synthesis of heterocyclic compounds, including those with structures related to dihydroisoquinolines, has been successfully demonstrated in continuous flow systems. rsc.org This technology is particularly well-suited for photochemical and electrochemical reactions, which are emerging as key tools in sustainable synthesis. The development of a continuous flow process for the synthesis of this compound would enable its production on a larger scale and facilitate the rapid synthesis of a library of derivatives by systematically varying the starting materials and reaction conditions.

Automated Library Synthesis: The generation of compound libraries is crucial for exploring structure-property relationships. Automated synthesis platforms, often coupled with purification and analysis instrumentation, can significantly accelerate this process. For example, microwave-assisted methods have been used for the production of substituted isoquinoline libraries. organic-chemistry.org An automated platform could be designed to perform a series of reactions, such as the cyclization to form the dihydroisoquinoline core, followed by a diversification step to introduce various substituents, including the methyl group at the 5-position.

The table below outlines the key advantages of these technologies for the synthesis of dihydroisoquinoline derivatives.

| Technology | Key Advantages | Relevance to this compound |

| Continuous Flow Synthesis | Improved safety, scalability, and precise control over reaction parameters. rsc.org | Enables efficient and safe production, particularly for energetic or fast reactions. |

| Automated Synthesis | Rapid generation of compound libraries with diverse structures. | Facilitates the exploration of a wide range of derivatives for chemical and material science applications. |

Computational Design and Prediction of Novel Dihydroisoquinoline Derivatives

Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research. These approaches allow for the rational design of new molecules and the prediction of their properties, thereby saving significant time and resources in the laboratory.

Molecular Docking and 3D-QSAR: For related dihydroisoquinoline scaffolds, molecular docking simulations have been used to explore the binding modes of these molecules with various proteins. nih.govnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have also been employed to build models that can predict the properties of new derivatives. mdpi.com While this article strictly excludes biological activity, these computational techniques are equally valuable for predicting physical and chemical properties. For instance, they can be used to predict properties like solubility, stability, and reactivity of novel this compound derivatives.

Density Functional Theory (DFT) Studies: DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. mdpi.com Such studies can provide insights into the geometry, reactivity, and spectroscopic properties of this compound and its derivatives. This information can be used to guide the synthesis of new compounds with desired characteristics. For example, DFT calculations can help in understanding the regioselectivity of a particular reaction or predicting the photophysical properties of a novel derivative.

In Silico ADMET Prediction: While Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are central to drug discovery, the underlying computational models predict fundamental physicochemical properties that are of broader interest in chemical sciences. mdpi.comresearchgate.net In silico tools can predict parameters such as lipophilicity (LogP), solubility, and potential for chemical reactivity. These predictions can be valuable in the design of new this compound derivatives for various applications, for example, in materials science where specific solubility and stability characteristics are required.

The following table highlights the application of computational methods in the study of dihydroisoquinoline derivatives.

| Computational Method | Application | Relevance to this compound |

| Molecular Modeling | Prediction of 3D structure and conformation. | Understanding the spatial arrangement of the molecule to guide further design. |

| 3D-QSAR | Development of predictive models for chemical properties. mdpi.com | Guiding the design of new derivatives with desired physicochemical characteristics. |

| DFT Calculations | Investigation of electronic structure, reactivity, and spectroscopic properties. mdpi.com | Predicting reaction outcomes and understanding the fundamental properties of the molecule. |

| In Silico Property Prediction | Estimation of physicochemical properties like solubility and stability. mdpi.comresearchgate.net | Aiding in the design of molecules with specific properties for various chemical applications. |

Exploration of Dihydroisoquinoline Scaffolds in Advanced Chemical Biology Probes (Excluding any direct biological activity or clinical relevance)

Chemical probes are essential tools for studying complex biological systems at the molecular level. The unique structural features of dihydroisoquinolines make them attractive scaffolds for the development of such probes.

DNA-Encoded Libraries (DELs): DNA-encoded library technology is a powerful platform for the discovery of small molecules that bind to specific protein targets. nih.govnih.gov The technology involves the synthesis of vast libraries of compounds, where each molecule is attached to a unique DNA tag that serves as a barcode for its identification. youtube.com The dihydroisoquinoline scaffold, including derivatives like this compound, can be incorporated into DELs, providing a diverse set of molecules for screening against a wide range of proteins. The development of DNA-compatible synthetic methods is crucial for the successful implementation of this technology. researchgate.net

Scaffold Diversity in Probe Development: The diversity of molecular scaffolds in a compound collection is a critical factor for the successful identification of high-quality chemical probes. jetir.org The this compound core represents a distinct chemical scaffold that can be further elaborated to generate a library of probes with diverse three-dimensional shapes and functionalities. These probes can then be used to explore molecular interactions and cellular processes without focusing on a therapeutic outcome. The design of such probes often involves the incorporation of reporter groups, such as fluorescent dyes or affinity tags, to enable their detection and visualization.

The table below summarizes the use of dihydroisoquinoline scaffolds in the context of chemical probe development.

| Technology/Concept | Description | Application of this compound |

| DNA-Encoded Libraries (DELs) | Large collections of DNA-tagged small molecules for high-throughput screening. nih.govnih.gov | Incorporation as a core scaffold to generate diverse libraries for identifying protein-binding molecules. |

| Scaffold Diversity | The use of a variety of core molecular structures to create comprehensive probe libraries. jetir.org | Serving as a unique and versatile building block for the synthesis of novel chemical probes. |

Q & A

Q. What are the established synthetic routes for 5-methyl-7,8-dihydroisoquinoline, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Pyrolysis of substituted pyridinylbutadienes is a key synthesis route. For example, pyrolysis of 1-methyl-(3-pyridinyl)-1,3-butadiene yields 5-methyl-7,8-dihydroquinoline and 8-methyl-5,6-dihydroisoquinoline in a ~3:1 ratio . To optimize yield, variables such as temperature gradients (e.g., 300–500°C), inert gas flow rates, and catalyst presence (e.g., acidic alumina) should be systematically tested. Reaction monitoring via GC-MS or HPLC is critical to track intermediate stability, as competing pathways (e.g., ring-opening of 4-quinolizine derivatives) may reduce selectivity .

Q. How can X-ray crystallography resolve the molecular conformation and hydrogen-bonding networks in this compound derivatives?

- Methodological Answer : X-ray diffraction (XRD) analysis of isostructural derivatives (e.g., cyclopenta[g]pyrazolo[1,5-a]pyrimidines) reveals key structural features:

- Bond Lengths : The N1–C2 bond (formally double) is comparable to single bonds (C3A–N4, C8A–N8B), suggesting limited π-delocalization. Cross-ring C3A–N8B bonds are the longest C–N bonds (avg. 1.47 Å) .

- Hydrogen Bonding : Chains formed via C–H⋯N interactions stabilize crystal packing. Use Mercury software to model these networks and calculate bond angles (e.g., 160–170°) .

- Ring Puckering : The carbocyclic ring adopts an envelope conformation with total puckering amplitude (Q) ranging 0.12–0.18 Å and θ ≈ 36° .

Table 1 : Structural parameters for selected derivatives

| Compound | N1–C2 (Å) | C3A–N8B (Å) | Q (Å) | Dihedral Angle (°) |

|---|---|---|---|---|

| I | 1.34 | 1.47 | 0.12 | 12.0 |

| III | 1.35 | 1.48 | 0.18 | 14.2 |

| IV | 1.33 | 1.46 | 0.14 | 3.6 |

Advanced Research Questions

Q. What factors explain regioselectivity contradictions in pyrolysis-derived this compound synthesis?

- Methodological Answer : Regioselectivity is not solely governed by electronic effects but by thermodynamic stability of intermediates. For example, 4-quinolizine derivatives are prone to ring-opening, favoring this compound over quinoline byproducts . To validate this, perform DFT calculations (e.g., Gaussian09) to compare activation energies of competing pathways. Experimentally, trapping intermediates via low-temperature quenching (e.g., liquid N₂) followed by NMR analysis can identify unstable species .

Q. How do electronic delocalization patterns in the pyrazolopyrimidine system influence reactivity?

- Methodological Answer : Bond fixation in the pyrimidine ring (evidenced by XRD) limits π-delocalization, creating localized electron density at N1 and C3A. This enhances electrophilic substitution at C3A. To probe reactivity:

- Conduct Fukui function analysis (Multiwfn) to map nucleophilic/electrophilic sites.

- Perform kinetic studies (e.g., bromination assays) to compare reaction rates at C3A vs. other positions .

Q. What strategies resolve contradictions in reported structural data (e.g., bond lengths, ring puckering) across studies?

- Methodological Answer :

- Statistical Comparison : Use tools like PLATON to analyze XRD datasets for systematic errors (e.g., thermal motion corrections). For example, discrepancies in puckering parameters (Q) may arise from temperature-dependent lattice distortions .

- Cross-Validation : Pair XRD with spectroscopic data (e.g., Raman spectroscopy for bond vibration modes) and computational geometry optimization (e.g., B3LYP/6-31G* in Gaussian). A >95% match between experimental and calculated bond lengths confirms reliability .

Methodological Resources

- Synthesis Optimization : Follow reproducibility guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and data reporting .

- Data Interpretation : Apply Franklin Standards to distinguish evidence (e.g., XRD bond lengths) from interpretation (e.g., delocalization hypotheses) .

- Ethical Replication : Document all synthetic steps, including failed attempts, in supplementary materials to aid peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.